molecular formula C10H12BrNO2 B3176440 Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate CAS No. 99359-33-8

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Cat. No.: B3176440
CAS No.: 99359-33-8
M. Wt: 258.11 g/mol
InChI Key: YQWYXOBDKUWXCE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and glycine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Esterification: The final step involves the esterification of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, phenyl derivatives, and substituted amino acid esters.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate

Comparison:

  • Uniqueness: Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom makes the compound more reactive in substitution reactions compared to its chloro and fluoro counterparts.
  • Applications: The brominated compound may have different biological activities and applications compared to its analogs, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWYXOBDKUWXCE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-3-(4-bromophenyl)propanoic acid 3c (24.4 g, 100 mmol) in HCl/MeOH (300 mL) was stirred at reflux overnight. TLC analysis indicated the total consumption of compound 3c. The mixture was concentrated to give 3d as a pale yellow solid (24 g, 92% yield).
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-(4-bromophenyl)propanoic acid (2.0 g, 8.2 mmol, Chem-Impex, Cat. No. 06163) in methanol (10 mL) was added thionyl chloride (1.2 mL, 16 mmol) dropwise. The mixture was stirred at r.t. overnight and then concentrated under reduced pressure. The residue was washed with ether and dried under vacuum to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=258.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.